3-Methyl-2-hexanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-2-hexanol often involves complex chemical pathways. For instance, the synthesis of 3-hexahelicenol, which shares a structural motif with this compound, utilizes a [2+2+2] cycloisomerization of CH₃O-substituted triyne, demonstrating the intricate methods required to construct such molecules (Teplý et al., 2003). Additionally, the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal, which is structurally similar to this compound, highlights the efficiency of multifunctional catalysts in synthesizing complex alcohols in a single step (Patankar & Yadav, 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been elucidated through various analytical techniques, including X-ray diffraction. For example, the study of the hexamer (m5 dC-dG)3, which involves complex molecular interactions similar to those in this compound, reveals how methyl groups influence molecular stability and structure (Fujii et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving molecules like this compound often lead to diverse products, highlighting the reactivity and functional group transformations these molecules can undergo. The transformation of 3-hexahelicenol into various derivatives showcases the versatility of such compounds in chemical reactions (Teplý et al., 2003).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as their phase behavior and thermal stability, are crucial for their potential applications. Studies on similar alcohols, like 4-methyl-3-heptanol, under various conditions provide insights into how pressure and temperature can affect their physical state and behavior (Pawlus et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other substances and stability under different conditions, are integral to understanding its potential uses. The synthesis and reactivity of related compounds, such as 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitrohexopyranosides, provide valuable data on the chemical behavior of such molecules (Escribano et al., 1990).

Aplicaciones Científicas De Investigación

Catalytic Synthesis Applications

- Cascade Engineered Synthesis : Patankar and Yadav (2017) described the cascade engineered synthesis of 2-ethyl-1-hexanol and 2-methyl-1-pentanol using a trifunctional mixed metal oxide catalyst. This process is significant for its solventless conditions and its effectiveness in synthesizing commercially important chemicals like 2-EH from n-butanal (Patankar & Yadav, 2017).

Fuel and Emission Reduction

- Biodiesel Applications : A study by Ramesh et al. (2019) investigated the use of hexanol as an additive with Calophyllum Inophyllum biodiesel for compression ignition (CI) engine applications. The research highlighted significant improvements in brake thermal efficiency and reductions in emissions like hydrocarbons, smoke opacity, and carbon monoxide (Ramesh et al., 2019).

Analytical and Detection Techniques

- Selected Ion Flow Tube Study : Smith, Sovová, and Španěl (2012) conducted a study using a selected ion flow tube (SIFT) to analyze the reactions of various ions with seven structural isomers of hexanol. This research is important for its application in identifying and quantifying compounds in food science studies (Smith, Sovová, & Španěl, 2012).

Synthesis of Optically Active Compounds

- Synthesis of 3-Methylthio Hexanol : Tian-hui (2010) explored the synthesis of optically active 3-methylthio hexanol and its acetate, starting from (E)-2-hexenal. This research is particularly relevant in the context of flavor and fragrance chemistry (Tian-hui, 2010).

Sustainability in Chemical Processes

- Sustainability Metrics in Chemical Production : Patel et al. (2015) analyzed sustainability metrics in the catalytic production of higher alcohols from ethanol, using 2-ethyl-1-hexanol as an exemplary compound. This study is significant for evaluating the environmental and economic aspects of chemical process development (Patel et al., 2015).

Mecanismo De Acción

Target of Action

3-Methyl-2-hexanol is a type of alcohol, and like other alcohols, its primary targets are likely to be proteins and lipids in cell membranes . The hydroxyl group (-OH) in the alcohol molecule can form hydrogen bonds with these targets, altering their structure and function .

Mode of Action

The interaction of this compound with its targets primarily involves the formation of hydrogen bonds between the hydroxyl group of the alcohol and the target molecules . This can lead to changes in the conformation and function of the target molecules, potentially affecting cellular processes.

Biochemical Pathways

They can disrupt lipid bilayers in cell membranes, affecting membrane fluidity and permeability . They can also interfere with protein function, potentially affecting a wide range of biochemical pathways.

Propiedades

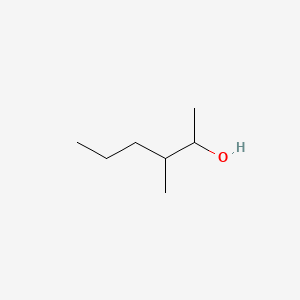

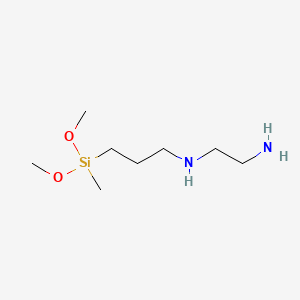

IUPAC Name |

3-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLSKJITMWPWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945807 | |

| Record name | 3-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2313-65-7 | |

| Record name | 3-Methyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of 3-methyl-2-hexanol influence its dielectric properties compared to other heptanol isomers?

A1: The position of the hydroxyl group and methyl group branching significantly impacts the dielectric properties of heptanol isomers. Research shows that this compound exhibits more than one relaxation time in dielectric studies, unlike the simpler Debye relaxation observed in 1-heptanol and 3-heptanol []. This suggests a more complex liquid structure and molecular arrangement. Additionally, the activation parameters for dielectric relaxation are highly dependent on the hydroxyl and methyl group positions []. This difference is attributed to varying degrees of steric hindrance and the ability to form hydrogen bonds, affecting the molecule's rotational freedom and overall polarity.

Q2: How does pressure affect the dielectric behavior of this compound?

A2: Studies indicate that the static relative permittivity of this compound is sensitive to pressure changes [, ]. This sensitivity is linked to pressure's influence on the Kirkwood dipole correlation factor (g), a measure of dipole alignment within the liquid. While increasing pressure generally leads to an increase in g for all heptanol isomers, the magnitude of this effect is less pronounced in this compound compared to isomers like 2-methyl-2-hexanol []. This difference highlights how the specific molecular structure, particularly the branching, affects how pressure alters intermolecular interactions and dipole alignment within the liquid.

Q3: What can the study of this compound in benzene solutions reveal about its intermolecular interactions?

A3: Investigations into the dielectric behavior of this compound in benzene solutions provide insights into its self-association behavior []. The apparent dipole moment, calculated using the Kirkwood-Frohlich equation, changes with concentration, suggesting the formation of multimers. Specifically, at low concentrations, this compound tends to form weakly polar multimers, while the behavior at high concentrations is more complex and influenced by the steric hindrance of the methyl group near the hydroxyl group []. This understanding of this compound's self-association in non-polar solvents is crucial for comprehending its behavior in various applications and mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)